

# Application Notes and Protocols for (R)-LW-Srci-8 in Animal Studies

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## Compound of Interest

Compound Name: (R)-LW-Srci-8

Cat. No.: B15137261

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## Introduction

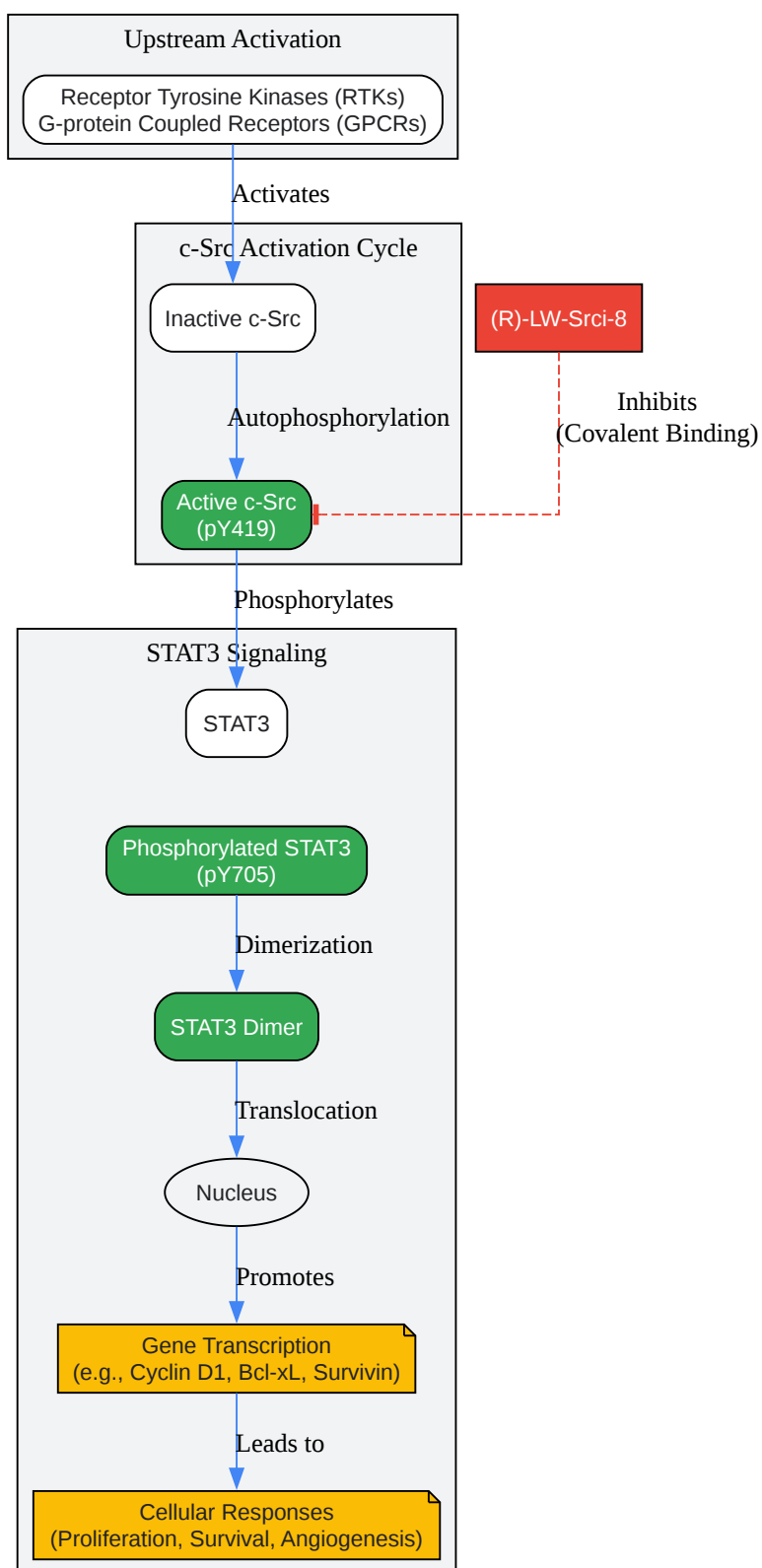
**(R)-LW-Srci-8** is a novel, selective, and covalent inhibitor of the non-receptor tyrosine kinase c-Src. By targeting the autophosphorylation site (Y419) of c-Src, **(R)-LW-Srci-8** effectively disrupts its kinase activity, which in turn leads to the inhibition of downstream signaling pathways, notably the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at Y705. This dual inhibition of c-Src and STAT3 makes **(R)-LW-Srci-8** a promising candidate for investigation in various pathological conditions, particularly in oncology, where the c-Src/STAT3 signaling axis is often dysregulated.

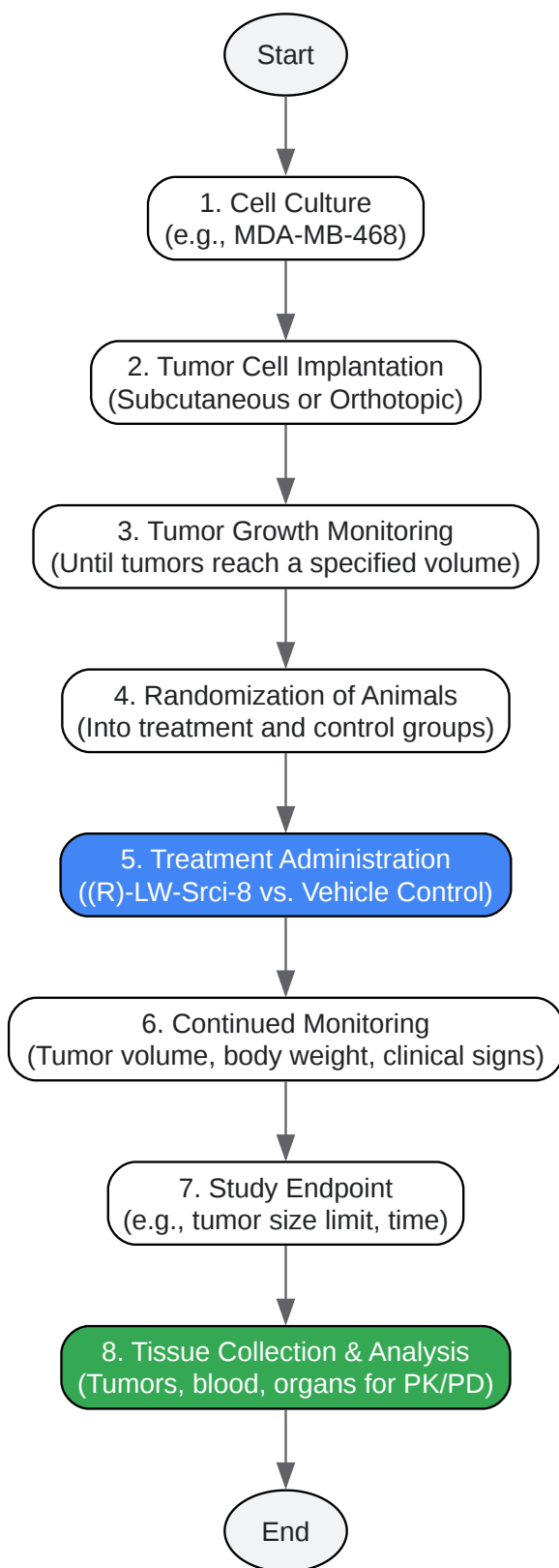
These application notes provide a comprehensive overview of the available data on **(R)-LW-Srci-8** and detailed protocols to guide its use in preclinical animal studies.

## Mechanism of Action

**(R)-LW-Srci-8** is a covalent inhibitor that selectively binds to c-Src kinase. This irreversible binding disrupts the autophosphorylation of c-Src at tyrosine 419 (Y419), a critical step for its activation. The inhibition of c-Src activity subsequently blocks the downstream phosphorylation of STAT3 at tyrosine 705 (Y705), a key event in the activation of the STAT3 signaling pathway. The dual blockade of both c-Src and STAT3 can lead to the inhibition of cell proliferation, survival, and angiogenesis in cancer cells.

Below is a diagram illustrating the signaling pathway affected by **(R)-LW-Srci-8**.





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